molecular formula C23H14Cl2F4N2OS B6586678 5-(3,4-dichlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole CAS No. 1226428-56-3

5-(3,4-dichlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

Cat. No.: B6586678
CAS No.: 1226428-56-3
M. Wt: 513.3 g/mol
InChI Key: PIFZCNFBJHPDAG-UHFFFAOYSA-N
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Description

This compound is a substituted imidazole derivative with three distinct aromatic substituents:

  • Position 1: A 4-(trifluoromethoxy)phenyl group, contributing electron-withdrawing properties and metabolic stability .
  • Position 5: A 3,4-dichlorophenyl group, enhancing lipophilicity and steric bulk .

While direct data on this compound’s bioactivity or synthesis is absent in the provided evidence, its structural analogs (e.g., ) suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl2F4N2OS/c24-19-10-3-15(11-20(19)25)21-12-30-22(33-13-14-1-4-16(26)5-2-14)31(21)17-6-8-18(9-7-17)32-23(27,28)29/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFZCNFBJHPDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl2F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The table below compares substituents at key positions of the target compound and analogs:

Compound Name Position 1 Position 2 Position 5 Key Differences Reference
Target Compound 4-(Trifluoromethoxy)phenyl [(4-Fluorophenyl)methyl]sulfanyl 3,4-Dichlorophenyl - -
2-(Benzylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole 4-(Trifluoromethoxy)phenyl Benzylsulfanyl 4-Methoxyphenyl Position 2: Benzyl vs. fluorobenzyl; Position 5: Methoxy vs. dichloro
2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole 4-Fluorophenylsulfonyl [(4-Fluorophenyl)methyl]sulfanyl N/A (dihydroimidazole) Core structure: Dihydroimidazole vs. imidazole
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole - - 4-Fluorophenyl Benzimidazole core; lacks Position 1/2 substituents

Physicochemical and Structural Insights

  • Sulfur Functionality: The [(4-fluorophenyl)methyl]sulfanyl group at Position 2 introduces sulfur-based hydrophobicity, similar to benzylsulfanyl in . However, the fluorinated benzyl group may improve metabolic resistance compared to non-fluorinated analogs .
  • Crystallinity : Isostructural analogs () with halogen-substituted aryl groups (e.g., Cl, F) exhibit triclinic symmetry and planar molecular conformations, suggesting the target compound may adopt similar packing arrangements .

Research Implications

  • Bioactivity : Fluorinated and chlorinated imidazoles (e.g., ) are associated with anticancer and antimicrobial activities. The dichlorophenyl and trifluoromethoxy groups in the target compound may enhance cytotoxicity or selectivity .
  • Drug Design : Substituting Position 5 with electron-withdrawing groups (e.g., dichloro) could improve binding to hydrophobic enzyme pockets, while fluorinated benzylsulfanyl groups may optimize pharmacokinetics .

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